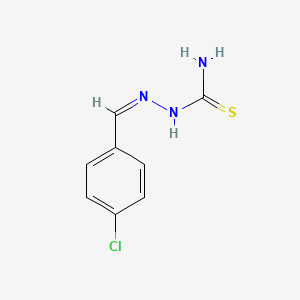![molecular formula C7H9N3OS B7758395 1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea](/img/structure/B7758395.png)
1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a furan ring attached to a methylideneamino group, which is further connected to a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea typically involves the condensation reaction between furan-2-carbaldehyde and 3-methylthiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the furan ring.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the furan ring.
Aplicaciones Científicas De Investigación
1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparación Con Compuestos Similares
Thiourea: A simpler analog with similar reactivity but lacking the furan ring.
Furan-2-carbaldehyde: Shares the furan ring but lacks the thiourea moiety.
3-Methylthiourea: Contains the thiourea moiety but lacks the furan ring.
Uniqueness: 1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea is unique due to the combination of the furan ring and thiourea moiety, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
1-[(Z)-furan-2-ylmethylideneamino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-8-7(12)10-9-5-6-3-2-4-11-6/h2-5H,1H3,(H2,8,10,12)/b9-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXWOVSEEKCMOC-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C\C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea](/img/structure/B7758317.png)

![1-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758330.png)
![1-[(Z)-(3-hydroxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758337.png)



![N'-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid](/img/structure/B7758372.png)


![1-[(2-Hydroxy-1-naphthyl)methylene]-4-methylthiosemicarbazide](/img/structure/B7758402.png)

![1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758413.png)
![1-methyl-3-[(Z)-1-(3-nitrophenyl)ethylideneamino]thiourea](/img/structure/B7758425.png)
